Tert-butyl 3-hydroxy-3-(2-methoxy-5-methylphenyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-3-(2-methoxy-5-methylphenyl)azetidine-1-carboxylate is a synthetic organic compound with a unique structure that includes an azetidine ring, a tert-butyl ester group, and a methoxy-substituted phenyl group.
Preparation Methods
The synthesis of tert-butyl 3-hydroxy-3-(2-methoxy-5-methylphenyl)azetidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 2-methoxy-5-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction .
Chemical Reactions Analysis
Tert-butyl 3-hydroxy-3-(2-methoxy-5-methylphenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(2-methoxy-5-methylphenyl)azetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(2-methoxy-5-methylphenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Tert-butyl 3-hydroxy-3-(2-methoxy-5-methylphenyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: This compound has a similar azetidine ring and tert-butyl ester group but lacks the methoxy-substituted phenyl group.
Tert-butyl 3-ethynylazetidine-1-carboxylate: This compound features an ethynyl group instead of the methoxy-substituted phenyl group, leading to different reactivity and applications.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate:
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(2-methoxy-5-methylphenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO4/c1-11-6-7-13(20-5)12(8-11)16(19)9-17(10-16)14(18)21-15(2,3)4/h6-8,19H,9-10H2,1-5H3 |
InChI Key |
SVXFNKRQIVLPEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(CN(C2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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